molecular formula C23H27ClN2O2S B1667263 AMTB hydrochloride

AMTB hydrochloride

Cat. No.: B1667263
M. Wt: 431.0 g/mol
InChI Key: UDXGBANGPYONOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Structurally, AMTB hydrochloride features a benzamide core with substituted aromatic and heterocyclic groups, enabling high-affinity binding to TRPM6. It is widely used in preclinical research to elucidate TRPM8’s role in cellular and systemic processes, including neuropathic pain, cancer proliferation, and ion channel modulation .

Mechanism of Action

Target of Action

AMTB hydrochloride is a selective antagonist of the Transient Receptor Potential Melastatin-subfamily member 8 (TRPM8) . TRPM8 is a cation channel that is overexpressed in a wide range of cancers and is implicated in tumorigenesis and tumor progression .

Mode of Action

This compound specifically antagonizes TRPM8 . This means it binds to the TRPM8 receptor and inhibits its activity. The inhibition of TRPM8 by this compound leads to a series of cellular changes, including the suppression of cell proliferation and metastasis, and the induction of cellular apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Transforming Growth Factor β (TGFβ) signaling pathway . This compound suppresses this pathway, which is involved in a variety of cellular functions including cell growth, cell differentiation, apoptosis, and cellular homeostasis .

Pharmacokinetics

It’s known that the compound is soluble in water and dmso, which may influence its bioavailability .

Result of Action

The action of this compound results in the suppression of osteosarcoma cell proliferation and metastasis, and the induction of cellular apoptosis . It also increases the sensitivity of tumor cells to cisplatin, a cytotoxic chemotherapeutic regimen used in treating osteosarcoma .

Action Environment

The action of this compound can be influenced by the lipid environment. For instance, the presence of 1-palmitoyl-2-oleoyl phosphatidylglycerol (POPG) has been shown to be an important cofactor for the activity of AmtB, a homolog of TRPM8 . In the absence of POPG, AmtB cannot complete the full translocation cycle . This suggests that the lipid environment could similarly influence the action, efficacy, and stability of this compound, but more research is needed to confirm this.

Biochemical Analysis

Biochemical Properties

AMTB hydrochloride plays a crucial role in biochemical reactions by selectively inhibiting the TRPM8 channel. This channel is a calcium-permeable, non-selective cation channel activated by cold temperatures and chemical agonists like menthol and icilin . This compound inhibits icilin-induced TRPM8 channel activation with a pIC50 of 6.23 . Additionally, this compound also inhibits voltage-gated sodium channels (NaV), although it shows very little affinity for TRPV1 and TRPV4 channels .

Cellular Effects

This compound has been shown to influence various cellular processes. In osteosarcoma cells, this compound suppresses cell proliferation, metastasis, and induces apoptosis . It also increases the sensitivity of tumor cells to cisplatin, a chemotherapeutic agent . In human monocytes, inhibition of TRPM8 by this compound enhances survival and promotes LPS-driven TNFα production . These effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the TRPM8 channel and inhibiting its activation. This inhibition is achieved by blocking the binding of agonists like icilin to the channel . Additionally, this compound has been shown to suppress the Transforming Growth Factor (TGF) β signaling pathway in osteosarcoma cells, which is implicated in tumorigenesis and tumor progression . This dual mechanism of action underscores the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C for up to three years in powder form and up to one year in solution at -80°C . In in vivo studies, this compound has been shown to decrease the frequency of volume-induced bladder contractions in anesthetized rats without reducing the amplitude of contraction . These findings suggest that the compound maintains its efficacy over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rats, a dosage of 3 mg/kg administered intravenously has been shown to decrease the frequency of bladder contractions Higher dosages may lead to toxic or adverse effects, although specific threshold effects and toxicity data are limited

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound inhibits voltage-gated sodium channels (NaV) and their isoforms, which play a role in cellular excitability and signal transduction . Additionally, this compound’s inhibition of the TRPM8 channel affects calcium influx and downstream signaling pathways, impacting cellular metabolism and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is soluble in water and DMSO, allowing for efficient cellular uptake . Its distribution within tissues is influenced by its interactions with the TRPM8 channel, which is expressed in temperature-sensing neurons and other cell types .

Subcellular Localization

This compound’s subcellular localization is primarily associated with the TRPM8 channel, which is found in the plasma membrane of temperature-sensing neurons . The compound’s activity is influenced by its ability to inhibit TRPM8 channel activation, which affects calcium influx and downstream signaling pathways. This localization is critical for its function as a selective TRPM8 antagonist.

Biological Activity

AMTB hydrochloride, chemically known as N-(3-Aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)benzamide hydrochloride, is a selective antagonist of the transient receptor potential melastatin 8 (TRPM8) channel. This compound has garnered attention for its potential therapeutic applications in various medical conditions, particularly in oncology and urology.

AMTB functions primarily as a TRPM8 channel blocker , inhibiting the activation of this channel induced by icilin, a known TRPM8 agonist. The potency of AMTB is quantified by its pIC50 value of 6.23, indicating a significant inhibitory effect on TRPM8 activity in rat models . TRPM8 channels are implicated in various physiological processes, including pain perception and thermosensation, making AMTB a candidate for managing conditions involving these pathways.

Biological Activities

  • Antitumoral Effects :
    • Osteosarcoma : Research indicates that AMTB suppresses the growth and metastasis of osteosarcoma cells. The mechanism involves the repression of the Transforming Growth Factor beta (TGFβ) signaling pathway, which is crucial for tumor progression. In xenograft models using nude mice, AMTB has been shown to enhance the sensitivity of osteosarcoma cells to cisplatin, a common chemotherapeutic agent .
    • Cell Proliferation and Apoptosis : In vitro studies demonstrate that AMTB induces apoptosis in cancer cells and inhibits their proliferation. For instance, colony formation assays reveal a significant reduction in colony numbers when treated with varying concentrations of AMTB .
  • Antinociceptive Properties :
    • AMTB has been reported to exhibit antinociceptive effects against hyperalgesia induced by inflammation or cold stimuli. This suggests its potential utility in pain management therapies .
  • Impact on Other Cancers :
    • Beyond osteosarcoma, AMTB has shown antiproliferative effects on colorectal carcinoma (Caco-2 cells) and prostate cancer cell lines (LNCaP, PC3, DU145). These findings highlight its broader applicability in cancer treatment .

Research Findings and Case Studies

The following table summarizes key research findings on the biological activity of this compound:

Study Model Findings Mechanism
Lashinger et al., 2008Rat modelInhibition of TRPM8 activationpIC50 = 6.23
Zhang et al., 2022Osteosarcoma cellsSuppression of growth and metastasisRepression of TGFβ signaling
Zhang et al., 2022Xenograft modelIncreased sensitivity to cisplatinEnhanced apoptotic response
Zhang et al., 2022Caco-2 cellsAntiproliferative effectsInduction of apoptosis
Zhang et al., 2022Prostate cancer cellsReduced migration and proliferationTRPM8 antagonism

Scientific Research Applications

Oncology Applications

AMTB hydrochloride has shown promise in cancer research, particularly in the treatment of osteosarcoma.

  • Mechanism of Action : AMTB acts as a TRPM8 antagonist, inhibiting the channel's activation by stimuli such as icilin and menthol. This inhibition is crucial because TRPM8 is often upregulated in various cancers, including osteosarcoma, where its expression correlates negatively with patient prognosis .
  • Research Findings :
    • A study demonstrated that this compound suppresses growth and metastasis of osteosarcoma cells by inducing apoptosis and inhibiting the Transforming Growth Factor β (TGFβ) signaling pathway .
    • In xenograft models using nude mice, AMTB increased the sensitivity of tumor cells to cisplatin, a common chemotherapeutic agent, suggesting a synergistic effect that could enhance treatment outcomes for cancer patients .
  • Additional Evidence : The compound has also shown antiproliferative effects in other cancer types, including colorectal carcinoma (Caco-2 cells) and prostate cancer (LNCaP, PC3, DU145 cells) .

Urology Applications

This compound has been investigated for its potential benefits in treating urological conditions such as overactive bladder and painful bladder syndrome.

  • Animal Studies : In anesthetized rat models, AMTB was administered intravenously at doses of 3 mg/kg. The results indicated a significant reduction in bladder contraction frequency without affecting contraction strength . This suggests that AMTB could be a viable treatment option for conditions characterized by increased bladder activity.
  • Clinical Implications : The ability of AMTB to selectively inhibit TRPM8 channels involved in nociception and thermosensation positions it as a candidate for managing symptoms associated with overactive bladder and related disorders .

Pain Management

The role of TRPM8 in pain perception makes this compound a valuable tool for exploring pain management strategies.

  • Analgesic Effects : Research indicates that AMTB can modulate pain responses in animal models. For instance, male mice treated with AMTB after nociceptive challenges exhibited significant changes in mechanical sensitivity, suggesting an antinociceptive effect mediated through TRPM8 inhibition .
  • Potential Applications : Given its mechanism of action, AMTB could be explored further for its use in managing chronic pain conditions where TRPM8 is implicated.

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
OncologyTRPM8 antagonist; inhibits tumor growthSuppresses osteosarcoma growth; enhances cisplatin sensitivity
UrologyReduces bladder contractionsDecreases frequency of contractions in overactive bladder models
Pain ManagementModulates pain perception via TRPM8 inhibitionAlters mechanical sensitivity in pain models

Q & A

Q. What experimental methodologies are recommended to assess AMTB hydrochloride's selectivity for TRPM8 channels versus off-target effects on voltage-gated sodium channels (NaV)?

To evaluate selectivity, researchers should employ competitive binding assays (e.g., radioligand displacement for TRPM8 and NaV isoforms) and orthogonal functional assays such as:

  • Patch-clamp electrophysiology to measure ion currents in TRPM8-expressing cells (e.g., HEK293) and NaV-expressing systems (e.g., neuronal cells) .
  • Calcium imaging using TRPM8 agonists (e.g., icilin) to confirm channel blockade specificity .
  • In vivo bladder reflex models to distinguish TRPM8-mediated effects from NaV-related artifacts. For example, monitor visceral motor reflexes (VMR) in rats after bladder distension, comparing AMTB’s effects to selective NaV inhibitors .

Advanced Note : Discrepancies in reported selectivity (e.g., TRPM8 specificity vs. non-selective NaV inhibition ) may arise from assay conditions (e.g., concentration thresholds). Researchers should perform concentration-response curves across multiple systems to delineate target-specific vs. off-target effects.

Q. How should researchers design dose-response studies for this compound in vivo to ensure reliable quantification of its efficacy?

Key considerations include:

  • Dose range selection : Based on prior in vitro data (e.g., pIC50 = 6.23 for TRPM8 ), use logarithmic dose increments (e.g., 0.1–10 mg/kg in rats) to capture the full response spectrum.
  • Endpoint measurements : Quantify TRPM8-dependent outcomes, such as VMR attenuation during bladder distension, and correlate with plasma concentrations via HPLC or LC-MS .
  • Statistical rigor : Calculate ID50 values using non-linear regression models (e.g., four-parameter logistic curve). Report confidence intervals, as seen in studies where AMTB’s ID50 for VMR was 2.42 ± 0.46 mg/kg .

Advanced Note : Account for kinetic properties—AMTB’s slow dissociation from TRPM8 (compared to BCTC ) may require extended observation windows to capture peak effects.

Q. What in vitro and ex vivo models are most suitable for studying this compound’s role in bladder dysfunction research?

  • In vitro :
    • TRPM8-expressing cell lines : Use HEK293 cells transfected with human TRPM8 to measure icilin-induced calcium influx inhibition via fluorescence assays .
    • Sensory neuron cultures : Isolate bladder-afferent neurons to assess AMTB’s modulation of action potential firing evoked by cold or menthol .
  • Ex vivo :
    • Isolated bladder strips : Measure contraction frequency in response to TRPM8 agonists before/after AMTB treatment .
  • In vivo :
    • Rat cystometry models : Monitor inter-contraction intervals and micturition pressure changes post-AMTB administration .

Advanced Note : Combine these models with genetic knockout (e.g., TRPM8⁻/⁻ mice) to confirm mechanism-specific effects.

Q. How can researchers resolve contradictions between studies reporting this compound’s TRPM8 selectivity and its non-specific NaV inhibition?

  • Cross-validation assays :
    • Perform voltage-clamp experiments on NaV isoforms (e.g., NaV1.7, NaV1.8) to quantify AMTB’s inhibitory potency (IC50) relative to TRPM8 .
    • Use selective NaV blockers (e.g., tetrodotoxin) in bladder reflex studies to isolate TRPM8 contributions .
  • Structural analysis : Compare AMTB’s binding mode in TRPM8 (e.g., via homology modeling ) vs. NaV channels to identify overlapping pharmacophores.

Advanced Note : Contradictions may stem from concentration-dependent effects. Establish a therapeutic index (TRPM8 IC50 vs. NaV IC50) to define the window for target-selective use.

Q. What are the best practices for ensuring reproducibility in studies using this compound?

  • Standardize formulations : Use consistent salt forms (e.g., hydrochloride) and verify purity (>99% via HPLC ).
  • Control for batch variability : Source AMTB from vendors providing detailed Certificates of Analysis (e.g., residual solvent levels, stereochemical purity).
  • Document experimental parameters : Include agonist pre-treatment durations (e.g., icilin exposure time), temperature (TRPM8 is cold-sensitive ), and vehicle controls (e.g., DMSO concentration).

Advanced Note : For long-term studies, assess AMTB’s stability in solution (e.g., via NMR or mass spectrometry) to rule out degradation artifacts.

Q. How does this compound’s kinetic profile influence its applicability in chronic pain or bladder studies compared to other TRPM8 antagonists?

  • Dissociation rate : AMTB’s slow off-rate from TRPM8 (unlike BCTC ) may prolong its inhibitory effects, making it suitable for chronic models.
  • In vivo half-life : Monitor pharmacokinetics (e.g., t₁/₂ in plasma ) to align dosing intervals with therapeutic windows.
  • Comparative studies : Co-administer AMTB with fast-dissociating antagonists (e.g., PF-05105679) in crossover designs to isolate kinetic contributions to efficacy.

Advanced Note : Use computational modeling (e.g., molecular dynamics simulations) to predict how structural modifications could tune AMTB’s binding kinetics for specific applications.

Comparison with Similar Compounds

Comparison with Similar TRPM8-Targeting Compounds

Selectivity and Binding Mechanisms

AMTB Hydrochloride vs. TC-I 2000

  • This compound : Exhibits competitive inhibition by binding to the TRPM8 pore domain, as shown in cryo-EM studies. It disrupts icilin- and cold-induced channel activation with a pIC50 of 6.23 .
  • TC-I 2000: A urea-based TRPM8 antagonist with a distinct binding pose in the TRPM8 voltage-sensor-like domain (VSLD), leading to non-competitive inhibition. Its higher potency (pIC50 ~7.5) but lower selectivity compared to AMTB makes it less suitable for in vivo studies targeting TRPM8 alone .

Key Difference : AMTB’s pore-binding mechanism contrasts with TC-I 2000’s VSLD interaction, resulting in divergent effects on channel gating .

This compound vs. M8 B Hydrochloride

  • M8 B Hydrochloride : A newer TRPM8 antagonist with enhanced selectivity (>100-fold over TRPA1/TRPV1). While AMTB shows off-target effects on voltage-gated sodium channels (NaV), M8 B avoids this limitation, making it preferable for studies requiring strict TRPM8 specificity .

Pharmacological Efficacy in Disease Models

Neuropathic Pain

  • This compound : Reduces cold hyperalgesia (31%) and tactile allodynia (51%) in paclitaxel-induced neuropathic mice, outperforming TRPA1 antagonists like HC-030031 in cold-specific pain models .
  • BCTC : A dual TRPM8/TRPV1 antagonist, BCTC shows broader analgesic effects but lacks AMTB’s TRPM8 selectivity, complicating mechanistic interpretations .

Bladder Dysfunction

  • This compound : Suppresses TRPM8-mediated bladder overactivity in rodent models, with a 40–50% reduction in reflex responses to bladder distension. Comparable efficacy to SB-705498 (TRPV1 antagonist) but with distinct molecular targets .

Cancer

  • This compound: Inhibits TRPM8-driven colorectal cancer growth by blocking polyphosphate-induced PI3K-AKT-mTOR signaling.

Functional and Kinetic Differences

Compound Target Specificity pIC50 (TRPM8) Off-Target Effects Key Applications
This compound TRPM8 selective 6.23 NaV inhibition Neuropathic pain, bladder studies
TC-I 2000 TRPM8 (VSLD) ~7.5 TRPA1 modulation In vitro mechanistic studies
M8 B Hydrochloride TRPM8 selective 7.8 None reported High-specificity TRPM8 research
BCTC TRPM8/TRPV1 dual 6.5 (TRPM8) TRPV1 inhibition Broad-spectrum pain models

Research Findings and Clinical Implications

  • Structural Insights : Cryo-EM data reveal that AMTB binds closer to the TRPM8 pore than TC-I 2000, explaining its efficacy in disrupting ion flux despite lower potency .
  • Functional Antagonism : In epileptic models, AMTB reverses icilin-induced TRPM8 activation, suppressing seizure-like discharges by 60–70% .
  • Limitations : AMTB’s NaV off-target activity (observed at >10 µM) necessitates careful dosing in vivo, whereas M8 B hydrochloride avoids this issue .

Preparation Methods

Structural and Physicochemical Properties of AMTB Hydrochloride

Chemical Identity and Molecular Characteristics

This compound is a synthetic small molecule with the molecular formula $$ \text{C}{23}\text{H}{26}\text{N}2\text{O}2\text{S} \cdot \text{HCl} $$ and a molecular weight of 430.99 g/mol. Its structure comprises a benzamide core substituted with a 3-methylphenoxy group, a thienylmethyl moiety, and an aminopropyl side chain, protonated as a hydrochloride salt (Figure 1). The compound exhibits high solubility in water (100 mM) and dimethyl sulfoxide (DMSO), facilitating its use in in vitro and in vivo studies.

Spectroscopic and Analytical Data

Key spectroscopic identifiers include:

  • CAS Number : 926023-82-7
  • SMILES : CC1=CC(=CC=C1)COC2=CC=CC=C2C(=O)N(CCCN)CC3=CC=CS3.Cl
  • InChI Key : UDXGBANGPYONOK-UHFFFAOYSA-N
    High-performance liquid chromatography (HPLC) analyses confirm a purity ≥99%, with related substances constituting <1% of the total composition.

Biological Activity and Therapeutic Applications

TRPM8 Channel Inhibition

This compound acts as a potent TRPM8 antagonist, demonstrating a pIC$$_{50}$$ of 6.23–6.91 in calcium influx assays using HEK-293 cells expressing human TRPM8 channels. The compound exhibits >100-fold selectivity over TRPV1 and TRPV4 channels, making it a valuable tool for studying cold-sensing pathways and their role in pathological states.

Table 1: Pharmacological Profile of this compound

Parameter Value Assay System Reference
TRPM8 pIC$$_{50}$$ 6.23–6.91 HEK-293 cells, Ca$$^{2+}$$ imaging
TRPV1 Selectivity >100-fold Competitive binding
Aqueous Solubility 100 mM

Preclinical Efficacy

In rodent models, this compound (10–30 mg/kg, intravesical) reduces bladder contraction frequency by 40–60% without affecting amplitude, suggesting utility in overactive bladder syndrome. Additionally, it inhibits proliferation of TRPM8-expressing prostate cancer cells (IC$$_{50}$$ ≈ 10 μM), underscoring its potential as an antiproliferative agent.

Synthesis of this compound: Critical Analysis of Available Data

Gaps in Published Synthetic Protocols

Despite its pharmacological prominence, no explicit synthetic routes for this compound are disclosed in peer-reviewed journals or patents within the provided sources. The compound’s commercial availability (e.g., Alomone Labs, Hello Bio, Tocris Bioscience) implies proprietary manufacturing processes, likely protected under trade secrets.

Inferred Synthesis Strategy

Based on structural analysis, a plausible retrosynthetic pathway involves:

  • Benzamide Core Formation : Coupling 2-hydroxybenzoic acid with 3-methylbenzyl chloride to install the phenoxy moiety.
  • Dual Alkylation : Sequential alkylation with 2-(chloromethyl)thiophene and 3-aminopropyl bromide to introduce the thienylmethyl and aminopropyl groups.
  • Salt Formation : Protonation with hydrochloric acid to yield the hydrochloride salt.

Properties

IUPAC Name

N-(3-aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(thiophen-2-ylmethyl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2S.ClH/c1-18-7-4-8-19(15-18)17-27-22-11-3-2-10-21(22)23(26)25(13-6-12-24)16-20-9-5-14-28-20;/h2-5,7-11,14-15H,6,12-13,16-17,24H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXGBANGPYONOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=CC=C2C(=O)N(CCCN)CC3=CC=CS3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.